molecular formula C6H16Cl2N2 B2499614 (2R)-2-Methyl-1,4-diazepane;dihydrochloride CAS No. 2445749-68-6

(2R)-2-Methyl-1,4-diazepane;dihydrochloride

Cat. No. B2499614
CAS RN: 2445749-68-6
M. Wt: 187.11
InChI Key: FZWSMXUIGFSDJY-QYCVXMPOSA-N
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Description

The compound (2R)-2-Methyl-1,4-diazepane;dihydrochloride is a derivative of the 1,4-diazepane class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The specific stereochemistry indicated by the (2R) prefix denotes the configuration of the chiral center at the second carbon in the diazepane ring.

Synthesis Analysis

The synthesis of diazepine derivatives often involves the condensation of 1,2-diamines with 1,3-dicarbonyl compounds, as reported in the preparation of a series of 2,3-dihydro-1,4-diazepines . Alkylation reactions, such as N-methylation using iodomethane and potassium carbonate in dimethylformamide, are common methods to introduce alkyl groups into the diazepine ring, as seen in the N-methylation of 2,3-dihydro-1,4-diazepinium salts . Additionally, the synthesis of azatetracyclic benzo[1,4]diazepin-1-ones and their subsequent reactions to form β-lactam derivatives provide insights into the complex synthetic routes that can be employed to create various diazepine derivatives .

Molecular Structure Analysis

The molecular structure of diazepine derivatives can be elucidated using X-ray diffraction methods, as demonstrated in the determination of the crystal and molecular structure of a 1,4-diazepine derivative . The stereochemistry of the diazepine ring can significantly influence the formation of stereoisomers during synthesis, as observed in the formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines .

Chemical Reactions Analysis

Diazepine compounds can undergo various chemical reactions, including alkylation, acylation, and condensation. The reactivity of these compounds can be influenced by steric factors, as seen in the inability to N-isopropylate certain diazepinium salts due to vicinal crowding between substituents . The formation of alternative products during condensation reactions and the influence of substituent groups on reaction equilibria are also important aspects of diazepine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives can be characterized using spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy. The disposition of substituent groups, such as methyl groups, can affect the ultraviolet and infrared spectra of these compounds . The basicity of diazepine derivatives can be compared to other heterocyclic compounds, and their existence as amidinium salts when protonated is noteworthy . The empirical equations used to calculate entropies of reaction provide additional insights into the thermodynamics of the reactions involving diazepine derivatives .

Scientific Research Applications

Structural and Conformational Analysis

  • The compound's structure, including its conformational behavior in various chemical reactions and interactions, is a key area of study. For example, research on methyl esters of similar compounds has shown that they exhibit interesting conformational features due to their seven-membered diazepane rings, which adopt boat conformations. Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Toze et al., 2011).

Mechanistic and Stereochemical Studies

  • Investigations into the mechanisms and stereochemistry of reactions involving diazepane derivatives are another significant area of research. Understanding these mechanisms, particularly in the formation of specific derivatives, is crucial for synthetic chemistry and pharmaceutical applications. For instance, studies on the formation of β-lactam derivatives of benzodiazepines provide insights into the stereochemical outcomes of these reactions (Hong‐zhong Wang et al., 2001).

Synthesis of Derivatives and Complexes

  • The synthesis of various diazepane derivatives and their complexes is an important area of research. This includes the creation of novel compounds for potential pharmacological use or as intermediates in more complex chemical syntheses. Research into efficient synthesis methods for these compounds, such as hexahydro-1,4-diazepine derivatives, is significant for both academic and industrial chemistry (Harada et al., 1998).

Application in Drug Synthesis

  • Diazepane derivatives play a role in the synthesis of various drugs. For instance, the synthesis of specific diazepane-based compounds as intermediates in the production of Rho–kinase inhibitors demonstrates their applicability in the pharmaceutical industry (Gomi et al., 2012).

Complex Formation and Interaction Studies

  • Studies on the complex formation and interaction of diazepane derivatives with metals and other chemicals are significant. These studies help in understanding the binding properties and potential applications of these compounds in various fields, including catalysis and materials science (Mayilmurugan et al., 2008).

Mechanism of Action

Target of Action

The primary target of (2R)-2-Methyl-1,4-diazepane;dihydrochloride is the Interleukin-2 receptor (IL-2R) . IL-2R is a transmembrane glycoprotein receptor prominently located on the surface of T and B cells, among other immune system cells . It plays a crucial role in the immune response, as it binds to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .

Mode of Action

The compound interacts with its target, the IL-2R, by binding to it and initiating a series of intracellular signaling events . This interaction results in the activation of the Jak1/Jak3/STAT5, PI3K, and MAPK pathways . These pathways impact gene expression to regulate cellular growth, death, and immune function in IL-2R-bearing cells .

Biochemical Pathways

The affected biochemical pathways include the Jak1/Jak3/STAT5, PI3K, and MAPK pathways . These pathways play a crucial role in the modulation and functioning of the immune system . They help maintain the balance between the activation and suppression of the immune response to pathogens .

Pharmacokinetics

The pharmacokinetics of a drug generally depend on patient-related factors as well as the drug’s chemical properties . These factors can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug, thereby affecting its bioavailability .

Result of Action

The result of the compound’s action is the modulation of the immune system. By binding to the IL-2R and initiating intracellular signaling events, the compound regulates the activities of white blood cells responsible for immunity . This contributes to the body’s natural response to infection and its ability to differentiate between foreign (“non-self”) and “self” entities .

Action Environment

The action environment of this compound is the immune system, specifically the cells that express the IL-2R . Environmental factors that could influence the compound’s action, efficacy, and stability include the overall health status of the individual, the presence of other medications, and individual genetic factors .

properties

IUPAC Name

(2R)-2-methyl-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWSMXUIGFSDJY-QYCVXMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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